5-Bromo-2-methanesulfonylphenol
Description
5-Bromo-2-methanesulfonylphenol (CAS: 1426958-41-9, MFCD23699518) is a substituted phenol derivative characterized by a bromine atom at the 5-position and a methanesulfonyl (-SO₂CH₃) group at the 2-position of the aromatic ring. The methanesulfonyl substituent is a strong electron-withdrawing group, which significantly enhances the acidity of the phenolic hydroxyl group compared to electron-donating substituents like methyl or methoxy groups. This compound is utilized in synthetic organic chemistry, particularly as an intermediate in pharmaceuticals or agrochemicals, owing to its reactivity and stability .
Properties
IUPAC Name |
5-bromo-2-methylsulfonylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO3S/c1-12(10,11)7-3-2-5(8)4-6(7)9/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEVSEZFMHCGKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101302739 | |
| Record name | 5-Bromo-2-(methylsulfonyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101302739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1426958-41-9 | |
| Record name | 5-Bromo-2-(methylsulfonyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1426958-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-(methylsulfonyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101302739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methanesulfonylphenol typically involves the bromination of 2-methanesulfonylphenol. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the phenol ring. The process involves the use of bromine as the brominating agent and iron powder as a catalyst .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to achieve the desired product quality and purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methanesulfonylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The methanesulfonyl group can be reduced to a methyl group under strong reducing conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Products include various substituted phenols depending on the substituent introduced.
Oxidation: Products include quinones and other oxidized phenolic compounds.
Reduction: Products include methyl-substituted phenols.
Scientific Research Applications
5-Bromo-2-methanesulfonylphenol is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It is used in biochemical studies to investigate enzyme interactions and inhibition mechanisms.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methanesulfonylphenol involves its interaction with specific molecular targets. The bromine and methanesulfonyl groups play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Acidity
A. 5-Bromo-2-methylphenol (CAS: 83387-13-7)
- Structure : Bromine (5-position) and methyl (-CH₃, 2-position).
- Key Differences: The methyl group is electron-donating, reducing phenolic acidity compared to the electron-withdrawing methanesulfonyl group. This makes 5-bromo-2-methylphenol less reactive in deprotonation-driven reactions.
- Applications : Commonly used in polymer stabilization and as a precursor in dye synthesis .
B. 5-Bromo-2-methoxy-4-methylphenol (YF-6969, CAS: 83387-13-7)
- Structure : Methoxy (-OCH₃) at 2-position and methyl at 4-position.
- Key Differences: Methoxy groups are moderately electron-withdrawing via resonance but less so than methanesulfonyl.
C. 5-Bromo-N-ethyl-2-methoxybenzenesulphonamide (CAS: 717892-29-0)
Data Table: Comparative Analysis of Bromophenol Derivatives
| Compound Name | CAS Number | Molecular Formula | Functional Groups | Purity | Key Applications |
|---|---|---|---|---|---|
| 5-Bromo-2-methanesulfonylphenol | 1426958-41-9 | C₇H₇BrO₃S | -SO₂CH₃, -OH, -Br | 98% | Pharmaceutical intermediates |
| 5-Bromo-2-methylphenol | 83387-13-7 | C₇H₇BrO | -CH₃, -OH, -Br | 95% | Polymer stabilization |
| 5-Bromo-2-methoxy-4-methylphenol | 83387-13-7 | C₈H₉BrO₂ | -OCH₃, -CH₃, -OH, -Br | 98% | Specialty chemical synthesis |
| 4-Bromo-2-[(4-methoxyanilino)methyl]benzenol | 763132-62-3 | C₁₄H₁₄BrNO₂ | -NHCH₂C₆H₄OCH₃, -OH, -Br | 90% | Drug discovery intermediates |
Key Research Findings
Electron Effects: Methanesulfonyl groups increase phenolic acidity (pKa ~8–9) compared to methyl (pKa ~10) or methoxy (pKa ~9.5) substituents, enabling broader use in base-catalyzed reactions .
Synthetic Flexibility: Sulfonyl-containing bromophenols are preferred for cross-coupling reactions (e.g., Suzuki-Miyaura) due to the sulfonyl group’s directing effects .
Biological Relevance: Sulphonamide derivatives (e.g., CAS 717892-29-0) exhibit enhanced bioavailability compared to sulfonylphenols, making them superior in drug design .
Biological Activity
5-Bromo-2-methanesulfonylphenol is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H8BrO3S
- Molecular Weight : 151.11 g/mol
- CAS Number : 1034305-17-3
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of certain proteases, including cathepsin C, which plays a role in various diseases, including chronic obstructive pulmonary disease (COPD) and rheumatoid arthritis .
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity, making it a candidate for further investigation in treating infections .
Antioxidant Activity
Recent research has indicated that this compound exhibits antioxidant properties. In vitro assays demonstrated its ability to scavenge free radicals, which can contribute to oxidative stress-related diseases.
Cytotoxicity Assays
In cell line studies, the compound showed selective cytotoxicity against cancer cell lines while sparing normal cells. The mechanism appears to involve the induction of apoptosis through the mitochondrial pathway.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (cervical cancer) | 25 | Induction of apoptosis |
| MCF-7 (breast cancer) | 30 | Cell cycle arrest |
| Normal fibroblasts | >100 | No significant effect |
Case Studies
- Study on Inhibitory Effects : A study conducted on the effects of this compound on cathepsin C revealed that it effectively inhibited the enzyme's activity, leading to decreased inflammation markers in vitro .
- Antimicrobial Efficacy : Another study assessed the antimicrobial properties against various bacterial strains. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
